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Compound of Interest

Compound Name: Barium chlorate

Cat. No.: B081389 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the crystal structure of barium chlorate
monohydrate (Ba(ClO₃)₂·H₂O), a compound of interest for its oxidative properties and

applications in various chemical syntheses. The following sections delineate its crystallographic

parameters, key structural features, and the experimental methodologies employed in its

structural determination.

Crystallographic Data
The crystal structure of barium chlorate monohydrate has been determined through X-ray

diffraction studies. It crystallizes in the monoclinic system.[1][2] The key crystallographic data

are summarized in the table below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b081389?utm_src=pdf-interest
https://www.benchchem.com/product/b081389?utm_src=pdf-body
https://www.benchchem.com/product/b081389?utm_src=pdf-body
https://journals.iucr.org/paper?a01898
https://chemister.ru/Databases/Chemdatabase/properties-en.php?dbid=1&id=832
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081389?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value

Crystal System Monoclinic

Space Group C2/c (or I2/c)

Unit Cell Dimensions a = 8.86 ± 0.02 Å

b = 7.80 ± 0.02 Å

c = 9.35 ± 0.02 Å

β = 93° 30'

Molecules per Unit Cell (Z) 4

Data sourced from Kartha, G. (1952).[3][4]

Structural and Bonding Parameters
The arrangement of atoms within the unit cell reveals specific coordination environments and

bonding characteristics. The chlorate ion (ClO₃⁻) exhibits a distorted pyramidal geometry, and

the barium ion (Ba²⁺) is coordinated by multiple oxygen atoms from both the chlorate ions and

the water molecule.
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Feature Value

Chlorate Ion (ClO₃⁻) Geometry

Mean Cl-O Bond Distance 1.57 Å

Average O-O Distance (side of oxygen triangle) 2.52 Å

Displacement of Cl from Oxygen Plane 0.45 Å

Barium Ion (Ba²⁺) Coordination

Coordination Number 11 (10 from ClO₃⁻, 1 from H₂O)

Mean Ba-O (from ClO₃⁻) Distance 2.87 Å

Ba-O (from H₂O) Distance 2.60 Å

Interatomic Distances

Average Ba-Cl Distance 3.90 Å

Data sourced from Kartha, G. (1952).[3][4]

Detailed Crystal Structure Description
Barium chlorate monohydrate belongs to a series of isomorphous compounds with the

general formula A(BO₃)₂·H₂O, where A is a divalent metal and B is a halogen.[3][4] The

structure consists of barium cations (Ba²⁺), chlorate anions (ClO₃⁻), and water molecules.

The chlorate ion deviates from a perfect pyramid, presenting a distorted, low pyramidal

structure.[3] The three oxygen atoms form a triangle with an average side length of 2.52 Å, and

the chlorine atom is positioned 0.45 Å out of this plane.[4]

Each barium atom is surrounded by ten oxygen atoms from neighboring chlorate ions at an

average distance of 2.87 Å, and one oxygen atom from a water molecule at a distance of 2.60

Å.[3] Furthermore, each barium atom is linked to eight chlorine atoms at an average distance of

3.90 Å, while each chlorine atom is linked to four barium atoms.[4]
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Experimental Protocol: Crystal Structure
Determination
The determination of the crystal structure of barium chlorate monohydrate was accomplished

using single-crystal X-ray diffraction techniques. The detailed methodology is outlined below.

4.1. Crystal Preparation and Mounting: Single crystals of barium chlorate monohydrate were

grown and selected for analysis. The crystals are typically elongated, with the c-axis as the

needle axis.[3][4] A suitable crystal was mounted for diffraction analysis.

4.2. Data Collection:

Instrumentation: Rotation and Weissenberg cameras were utilized for data collection.[3][4]

X-ray Source: Molybdenum (Mo) radiation was used as the X-ray source.[3][4]

Methodology:

Rotation and Weissenberg photographs were taken to determine the unit cell parameters

and space group.[3] The systematic absences observed (hkl for h+k odd and h0l for l odd)

were consistent with the I2/c space group, which can be transformed to the standard C2/c

setting.[4]

For intensity measurements, multiple films were interleaved with silver foils to capture a

wide dynamic range of reflection intensities.[3][4]

The c-axis zero-level photograph was obtained using the normal-beam method.[3][4]

The a-axis and b-axis zero-level photographs were collected using the anti-equi-inclination

method.[3][4]

4.3. Data Processing and Structure Solution:

Intensity Estimation: The intensities of the diffraction spots were estimated visually by

comparison with a standard set of intensity spots.[3][4]

Corrections: The raw intensities were corrected for Lorentz and polarization factors.[3][4]
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Structure Solution: The corrected structure amplitudes were used in two-dimensional Fourier

syntheses to determine the atomic positions within the crystal lattice.[3][4]

Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the determination of the crystal

structure of barium chlorate monohydrate.
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Experimental workflow for crystal structure determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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